Cas no 1895441-04-9 (1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol)

1-{4-(Difluoromethyl)sulfanylphenyl}propan-2-ol is a fluorinated organic compound featuring a difluoromethylthio (–SCF₂H) substituent on the phenyl ring, coupled with a propan-2-ol side chain. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The difluoromethylthio group contributes to improved bioavailability and resistance to oxidative degradation, while the propan-2-ol moiety offers versatility for further functionalization. The compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its balanced polarity and stability support the development of novel therapeutics or crop protection agents. Its synthetic utility lies in its compatibility with diverse reaction conditions.
1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol structure
1895441-04-9 structure
Product Name:1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol
CAS No:1895441-04-9
MF:C10H12F2OS
MW:218.263488769531
CID:6148638
PubChem ID:117311069
Update Time:2025-05-22

1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol
    • 1895441-04-9
    • EN300-1952496
    • 1-{4-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol
    • Inchi: 1S/C10H12F2OS/c1-7(13)6-8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10,13H,6H2,1H3
    • InChI Key: BBLXLUXSVMKDRA-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)CC(C)O

Computed Properties

  • Exact Mass: 218.05769250g/mol
  • Monoisotopic Mass: 218.05769250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.5Ų

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1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol Related Literature

Additional information on 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol

Comprehensive Overview of 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-04-9)

1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-04-9) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a difluoromethylsulfanyl group and a propan-2-ol moiety makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorinated compounds in modern therapeutics.

The compound’s molecular structure features a phenyl ring substituted with a difluoromethylsulfanyl group at the para position, coupled with a propan-2-ol side chain. This configuration enhances its solubility and bioavailability, which are critical factors in medicinal chemistry. Recent studies highlight its role as a precursor in the development of enzyme inhibitors and receptor modulators, aligning with the growing trend of targeting specific metabolic pathways in disease treatment.

In the context of green chemistry, 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol is also being explored for its potential in sustainable synthesis methods. The incorporation of fluorine atoms is known to improve the stability and efficacy of compounds while reducing environmental impact. This aligns with the global shift toward eco-friendly chemical processes, a topic frequently searched by professionals in the field.

Another area of interest is the compound’s applicability in material science. Its unique electronic properties, attributed to the difluoromethylsulfanyl group, make it a candidate for developing advanced polymers and coatings. This resonates with the rising demand for high-performance materials in industries such as electronics and automotive manufacturing.

From a synthetic chemistry perspective, the compound’s preparation involves multi-step reactions, including nucleophilic substitution and reduction processes. Optimizing these steps for higher yields and purity is a common challenge discussed in academic forums and research papers. Such discussions often appear in searches related to organic synthesis optimization and fluorination techniques.

Given its structural complexity, 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol is also a subject of computational chemistry studies. Molecular modeling and density functional theory (DFT) calculations are employed to predict its reactivity and interactions, addressing queries often raised by computational chemists.

In summary, 1-{4-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-04-9) is a multifaceted compound with promising applications in pharmaceuticals, agrochemicals, and material science. Its relevance to current research trends, such as fluorine chemistry and sustainable synthesis, ensures its continued prominence in scientific literature and industrial applications.

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